5,5'-diphenyl-3,3'-biisoxazole
Overview
Description
5,5’-Diphenyl-3,3’-biisoxazole is a type of heterocyclic compound . Isoxazoles are prepared from 1,6-diphenylhexa-1,5-diene-3,4-dione by treating with hydroxylamine hydrochloride . The structure of isoxazoles has been characterized by spectral analysis by FT-IR, elemental analysis (C.H.N.) and 1H NMR spectroscopy .
Synthesis Analysis
The synthesis of 5,5’-Diphenyl-3,3’-biisoxazole involves the reaction of 1,6-diphenylhexa-1,5-diene-3,4-dione with hydroxylamine hydrochloride . This reaction yielded a 71% yield with a melting point of 200-201°C . Other methods for the synthesis of isoxazoles compounds include 1,3-dipolar cycloaddition, condensation, cycloisomerization, and direct functionalization .Molecular Structure Analysis
The molecular formula of 5,5’-Diphenyl-3,3’-biisoxazole is C15H11NO . Its molecular weight is 221.2539 . The 3D structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
The chemical reactivity of isoxazoles was assessed theoretically through Conceptual Density Functional Theory (CDFT) indices . The wB97X-D/cc-pVDZ calculation allowed to classify some derivatives as moderate-to-strong electrophiles and strong nucleophiles .Scientific Research Applications
1. Fluorescence Probing in Membrane Studies
5,5'-Diphenyl-3,3'-biisoxazole derivatives, such as 1,6-Diphenyl-1,3,5-hexatriene (DPH), are used as fluorescent probes in studying the dynamical and structural properties of lipid bilayers and cellular membranes. They help in understanding the fluidity and ordering of hydrocarbon chains within membranes (Poojari et al., 2019).
2. Synthesis of Luminescent Organometallic Complexes
5,5'-Diphenyl-3,3'-biisoxazoles are used in the synthesis of organometallic complexes with metals like iridium and rhenium. These complexes exhibit luminescence, which can vary depending on the substituents attached to the 5,5'-diphenyl structure (Van der Peet et al., 2013).
3. Regioselective 1,3-Dipolar Cycloaddition Reactions
5,5'-Diphenyl-3,3'-biisoxazoles are also important in the field of organic synthesis, particularly in regioselective 1,3-dipolar cycloaddition reactions. These reactions are crucial for synthesizing various biisoxazole derivatives with potential applications in materials science and pharmaceuticals (Papadopoulou et al., 1987).
4. Applications in Liquid Crystal Technology
Unsymmetrical diphenylisoxazoles, derivatives of this compound, have applications in liquid crystal technology. Their mesogenic properties, such as smectic and nematic phases, are influenced by structural variations, making them valuable in designing new liquid crystalline materials (Brown & Styring, 2003).
5. Cytochemical Visualization in Histochemistry
This compound derivatives, like Nitro-BT, are utilized in histochemistry for the cytochemical visualization of enzymatic activities in tissue sections. These compounds are valuable for studying enzyme distribution and localization in various tissues (Nachlas et al., 1957).
Safety and Hazards
Future Directions
The future directions for the research on 5,5’-Diphenyl-3,3’-biisoxazole and similar compounds could involve the development of new methods for the construction of the heterocyclic unit . There is also potential for these compounds to be used in the development of new drugs and other applications due to their interesting medicinal properties .
Properties
IUPAC Name |
5-phenyl-3-(5-phenyl-1,2-oxazol-3-yl)-1,2-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2/c1-3-7-13(8-4-1)17-11-15(19-21-17)16-12-18(22-20-16)14-9-5-2-6-10-14/h1-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBCLKSIFZSWOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C3=NOC(=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30302847 | |
Record name | MLS003106409 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30302847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6667-11-4 | |
Record name | MLS003106409 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154648 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS003106409 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30302847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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